molecular formula C18H16N4O6S B2437984 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171001-32-3

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2437984
CAS No.: 1171001-32-3
M. Wt: 416.41
InChI Key: VMCOORRKKGEMTE-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O6S and its molecular weight is 416.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research by Viterbo et al. (1980) emphasized the importance of crystal and molecular structure determination in understanding the chemical behavior and potential applications of oxadiazole derivatives. The study detailed the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a compound related to the target molecule, underscoring the role of structural analysis in synthetic chemistry and materials science (Viterbo, D., Calvino, R., & Serafino, A., 1980).

Synthesis and Biological Activity

A study by Latthe et al. (2007) on N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides derived from phenylsydnone showcased the synthesis of similar compounds and their preliminary antimicrobial screening. This research demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents, highlighting the compound's significance in medicinal chemistry (Latthe, P. R., & Badami, B. V., 2007).

Anticancer Evaluation

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing high inhibitory activity on cyclooxygenase-2 (COX-2) and significant analgesic and anti-inflammatory effects. This study indicates the potential application of oxadiazole derivatives in developing new pharmacological agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) provided insights into developing novel antibacterial agents. This study underscores the versatility of oxadiazole derivatives in addressing the need for new antimicrobial solutions (Palkar, M., et al., 2017).

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S/c1-22(2)29(24,25)13-6-3-11(4-7-13)17-20-21-18(28-17)19-16(23)12-5-8-14-15(9-12)27-10-26-14/h3-9H,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOORRKKGEMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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